molecular formula C9H13NO2 B13623128 2-(1-Amino-2-hydroxyethyl)-4-methylphenol

2-(1-Amino-2-hydroxyethyl)-4-methylphenol

Cat. No.: B13623128
M. Wt: 167.20 g/mol
InChI Key: RNLILSGLASWGSV-UHFFFAOYSA-N
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Description

2-(1-Amino-2-hydroxyethyl)-4-methylphenol is an organic compound with a phenolic structure It is characterized by the presence of an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a methyl-substituted phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol typically involves the reaction of 4-methylphenol with an appropriate amino alcohol. One common method is the condensation reaction between 4-methylphenol and 2-aminoethanol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The starting materials are fed into the reactor, and the product is continuously extracted, purified, and collected.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-hydroxyethyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used under acidic conditions.

Major Products

    Oxidation: Formation of 2-(1-Amino-2-oxoethyl)-4-methylphenol.

    Reduction: Formation of 2-(1-Aminoethyl)-4-methylphenol.

    Substitution: Formation of halogenated derivatives such as 2-(1-Amino-2-hydroxyethyl)-4-bromomethylphenol.

Scientific Research Applications

2-(1-Amino-2-hydroxyethyl)-4-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. In biological systems, it can inhibit oxidative stress by scavenging free radicals and reducing the formation of reactive oxygen species (ROS) .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Amino-2-hydroxyethyl)-4-bromomethylphenol
  • 2-(1-Amino-2-hydroxyethyl)-4-chloromethylphenol
  • 2-(1-Amino-2-hydroxyethyl)-4-fluoromethylphenol

Uniqueness

2-(1-Amino-2-hydroxyethyl)-4-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups enhances its reactivity and potential for forming various derivatives, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-(1-amino-2-hydroxyethyl)-4-methylphenol

InChI

InChI=1S/C9H13NO2/c1-6-2-3-9(12)7(4-6)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3

InChI Key

RNLILSGLASWGSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CO)N

Origin of Product

United States

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